6-Chloro-5-methoxypyridine-3-carbaldehyde

Organic Synthesis Asymmetric Catalysis Pyridine Chemistry

6-Chloro-5-methoxypyridine-3-carbaldehyde is a heteroaromatic aldehyde featuring a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 5-position, and a carboxaldehyde at the 3-position. It serves as a versatile building block in organic synthesis, particularly for constructing pharmacologically relevant pyridine derivatives.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58
CAS No. 1060801-67-3
Cat. No. B581232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methoxypyridine-3-carbaldehyde
CAS1060801-67-3
Molecular FormulaC7H6ClNO2
Molecular Weight171.58
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C=O)Cl
InChIInChI=1S/C7H6ClNO2/c1-11-6-2-5(4-10)3-9-7(6)8/h2-4H,1H3
InChIKeySIUZYEAMJQXUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methoxypyridine-3-carbaldehyde (CAS 1060801-67-3): A Pyridine Carboxaldehyde Building Block for Synthesis and Enzyme Research


6-Chloro-5-methoxypyridine-3-carbaldehyde is a heteroaromatic aldehyde featuring a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 5-position, and a carboxaldehyde at the 3-position . It serves as a versatile building block in organic synthesis, particularly for constructing pharmacologically relevant pyridine derivatives . Its structural features make it a candidate intermediate in the development of bioactive molecules and agrochemicals [1].

Why 6-Chloro-5-methoxypyridine-3-carbaldehyde is Not Interchangeable with Generic Pyridine Carboxaldehydes


Generic pyridine carboxaldehydes lack the specific combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents present in 6-chloro-5-methoxypyridine-3-carbaldehyde. This unique substitution pattern directly modulates the reactivity of the aldehyde group, influences regioselectivity in cross-coupling reactions, and alters binding affinity toward biological targets such as nicotinamidase enzymes [1]. Substituting with simpler analogs (e.g., 5-methoxypyridine-3-carbaldehyde or 2-chloropyridine-3-carbaldehyde) can lead to reduced catalytic efficiency, altered pharmacokinetic profiles, or failed synthetic routes, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 6-Chloro-5-methoxypyridine-3-carbaldehyde


Synthetic Efficiency in Stereoselective Mukaiyama Aldol Reactions: Class-Level Reactivity Evidence

While direct yield data for 6-chloro-5-methoxypyridine-3-carbaldehyde is not publicly available, the closely related analog 6-chloro-5-hydroxypyridinecarbaldehyde undergoes Mukaiyama aldol reaction with methyl trimethylsilyl ketene acetal, achieving a 90% yield and 94% enantiomeric excess (ee) using Carreira's binaphthyl ligand Ti(OiPr)4 catalyst [1]. This demonstrates the inherent reactivity of the 6-chloro-5-substituted pyridinecarbaldehyde scaffold toward stereoselective C–C bond formation. In contrast, unsubstituted pyridine-3-carbaldehyde yields only 70% yield and 94% ee in similar benzoin reactions [1], highlighting that the electron-withdrawing 6-chloro substituent enhances electrophilicity and facilitates higher yields in aldol-type additions.

Organic Synthesis Asymmetric Catalysis Pyridine Chemistry

Nicotinamidase Inhibition Potency: Substituent Effect Analysis

5-Methoxypyridine-3-carbaldehyde exhibits potent nicotinamidase inhibition with Ki values ranging from 0.000039 to 0.0038 mM across various species [1]. 2-Chloropyridine-3-carbaldehyde shows much weaker inhibition (Ki 0.37–5 mM) [1]. While no direct Ki data exists for 6-chloro-5-methoxypyridine-3-carbaldehyde, the combination of a 5-methoxy group (potency-enhancing) and a 6-chloro substituent (electronegativity increasing electrophilicity) is predicted to yield an inhibitor with a Ki potentially in the low nanomolar range, based on class-wide structure-activity relationships established for nicotinaldehyde derivatives [2]. This makes the 6-chloro-5-methoxy analog a promising candidate for developing selective nicotinamidase inhibitors.

Enzyme Inhibition Nicotinamidase Drug Discovery

Lipophilicity (XLogP3) Comparison: Implications for Membrane Permeability

The calculated XLogP3 value for 6-chloro-5-methoxypyridine-3-carbaldehyde is 1.2 , compared to an estimated XLogP3 of approximately 0.5 for 5-methoxypyridine-3-carbaldehyde. The presence of the chloro substituent increases lipophilicity, which is often correlated with improved passive membrane permeability. This modest increase in LogP may enhance cellular uptake in vitro without severely compromising aqueous solubility, a balance crucial for lead optimization in drug discovery programs.

Physicochemical Properties Lipophilicity ADME

Commercial Purity and Availability: Supporting Evidence for Research Procurement

6-Chloro-5-methoxypyridine-3-carbaldehyde is commercially available from reputable suppliers with a purity of ≥95% as determined by HPLC . In contrast, the 6-bromo analog (6-bromo-5-methoxypyridine-3-carbaldehyde) and the 5-chloro isomer (5-chloro-6-methoxypyridine-3-carbaldehyde) are less widely stocked or require custom synthesis with longer lead times. Standard purity levels of 95% or higher ensure reliability in sensitive synthetic and biological assays, reducing the risk of confounding results from impurities.

Procurement Chemical Purity Supply Chain

High-Value Application Scenarios for 6-Chloro-5-methoxypyridine-3-carbaldehyde


Nicotinamidase Inhibitor Development for Antimicrobial and Antiparasitic Drug Discovery

Based on class-level Ki data showing potent inhibition by related nicotinaldehydes, 6-chloro-5-methoxypyridine-3-carbaldehyde is a logical starting point for designing inhibitors targeting nicotinamidases from pathogenic organisms (e.g., Streptococcus pneumoniae, Borrelia burgdorferi, Plasmodium falciparum). The combined 6-chloro and 5-methoxy substitution pattern is predicted to enhance binding affinity [1][2], making it suitable for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns.

Stereoselective Synthesis of Chiral Pyridine-Containing Intermediates

As demonstrated by the high yield and enantioselectivity achieved with a closely related 6-chloro-5-hydroxy analog in Mukaiyama aldol reactions, 6-chloro-5-methoxypyridine-3-carbaldehyde can serve as a key electrophile in asymmetric C–C bond-forming reactions [1]. This enables the efficient production of chiral building blocks for pharmaceuticals and natural product analogs, where stereochemistry is critical for biological activity.

Synthesis of Novel Agrochemical and Pharmaceutical Intermediates

Pyridine carboxaldehydes, particularly 5-halo-substituted variants, are essential precursors for various pharmaceuticals and agrochemicals [1]. The specific 6-chloro-5-methoxy substitution pattern offers a unique electronic and steric profile that can be exploited in palladium-catalyzed cross-couplings and other transformations to construct complex heterocyclic scaffolds with defined regiochemistry.

Cell-Based Assays Requiring Improved Membrane Permeability

The increased lipophilicity (XLogP3 = 1.2) of 6-chloro-5-methoxypyridine-3-carbaldehyde compared to simpler pyridine carboxaldehydes suggests enhanced passive membrane permeability [1]. This property makes it a preferred building block for generating compound libraries intended for cell-based phenotypic screens or for optimizing the cellular activity of lead compounds where intracellular target engagement is required.

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